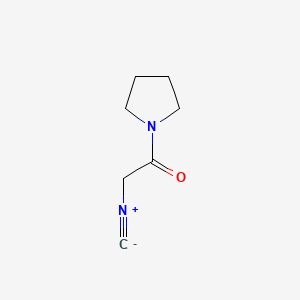

1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-isocyano-1-pyrrolidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-8-6-7(10)9-4-2-3-5-9/h2-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRDPZNVNPIFWQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]CC(=O)N1CCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10217783 | |

| Record name | Pyrrolidine, 1-(isocyanoacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67434-30-4 | |

| Record name | 2-Isocyano-1-(1-pyrrolidinyl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67434-30-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 1-(isocyanoacetyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067434304 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-(isocyanoacetyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Pyrrolidino-2-isocyano-acetamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for 1-pyrrolidino-2-isocyano-acetamide, a novel compound with potential applications in drug discovery and development. Due to the absence of a documented direct synthesis, this paper presents a chemically sound, multi-step hypothetical protocol based on established organic chemistry principles. The proposed synthesis involves the formation of an N-formylglycine precursor, followed by amide coupling with pyrrolidine, and subsequent dehydration to yield the target isocyanide. This guide provides detailed experimental procedures, a comprehensive list of reagents and their properties, and a logical workflow diagram to aid researchers in the practical synthesis of this and structurally related molecules.

Introduction

1-Pyrrolidino-2-isocyano-acetamide represents a unique molecular scaffold containing a pyrrolidine moiety, an isocyanide functional group, and an acetamide linkage. The combination of these features suggests potential for this compound to be explored as a building block in multicomponent reactions, a ligand for metal complexes, or a pharmacophore in medicinal chemistry. The pyrrolidine ring is a common motif in many biologically active compounds, and the isocyanide group is a versatile functional group for the synthesis of diverse molecular architectures. This guide aims to provide a clear and detailed pathway for the synthesis of this target compound, thereby enabling its further investigation.

Proposed Synthetic Pathway

The synthesis of 1-pyrrolidino-2-isocyano-acetamide can be envisioned through a three-step process starting from commercially available reagents. The overall synthetic scheme is depicted below:

An In-depth Technical Guide on the Potential Chemical Properties of 1-Pyrrolidino-2-isocyano-acetamide

Disclaimer: The specific chemical compound 1-Pyrrolidino-2-isocyano-acetamide is not documented in currently available public scientific literature and databases. Therefore, this technical guide has been constructed by extrapolating data from structurally related compounds, namely N-pyrrolidinyl acetamides and α-isocyanoacetamides. The information presented herein is intended to serve as a representative and predictive guide for researchers, scientists, and drug development professionals. All data and protocols are based on analogous chemical entities and should be treated as hypothetical for the specific molecule .

Introduction

The molecule 1-Pyrrolidino-2-isocyano-acetamide incorporates three key functional groups of significant interest in medicinal chemistry: a pyrrolidine ring, an acetamide backbone, and a reactive isocyanide (or isonitrile) group. The pyrrolidine moiety is a common scaffold in numerous biologically active compounds, prized for its ability to confer favorable pharmacokinetic properties. The acetamide linkage provides a stable, planar structure capable of hydrogen bonding, crucial for molecular recognition at biological targets. The isocyanide group is a versatile functional handle for complex molecule synthesis, particularly through multicomponent reactions, and is also found in a variety of bioactive natural products.[1] This guide will explore the potential chemical properties, synthesis, and biological activities of the title compound based on established knowledge of these structural components.

Predicted Physicochemical Properties

Quantitative physicochemical data for 1-Pyrrolidino-2-isocyano-acetamide is unavailable. The following table summarizes computed properties for structurally similar compounds to provide an estimated profile.

| Property | 2-(pyrrolidin-1-yl)acetamide[2] | N-(pyrrolidin-3-yl)acetamide[3] | N-(4-(Pyrrolidin-1-yl)phenyl)acetamide[4] |

| Molecular Formula | C6H12N2O | C6H12N2O | C12H16N2O |

| Molecular Weight | 128.17 g/mol | 128.17 g/mol | 204.27 g/mol |

| Predicted Boiling Point | Not Available | Not Available | Not Available |

| Predicted pKa | Not Available | Not Available | 16.15 ± 0.46 |

| XLogP3 | -1.2 | -0.7 | 1.7 |

| Hydrogen Bond Donors | 1 | 2 | 1 |

| Hydrogen Bond Acceptors | 2 | 2 | 2 |

Synthesis and Reactivity

The synthesis of 1-Pyrrolidino-2-isocyano-acetamide would likely involve the formation of the isocyanoacetamide moiety, a well-established building block in organic synthesis.

Synthesis of the α-Isocyanoacetamide Core

A common route to α-isocyanoacetamides involves the reaction of an amine with an isocyanoacetate precursor. For the title compound, this would involve the reaction of pyrrolidine with methyl isocyanoacetate.[5]

Multicomponent Reactions

The isocyanide functional group is particularly well-suited for multicomponent reactions, such as the Ugi four-component reaction (U-4CR).[6][7] The U-4CR involves the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate complex α-aminoacyl amide derivatives.[7] This reaction is highly valued in combinatorial chemistry for the creation of diverse compound libraries for drug discovery.[6] The reaction proceeds through the formation of an imine, which is then attacked by the isocyanide to form a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylic acid, followed by a Mumm rearrangement to yield the final bis-amide product.[6][8]

Reactivity

α-Isocyanoacetamides are versatile synthetic intermediates. They can react with electrophiles like acyl chlorides and (Z)-arylchlorooximes to form various heterocyclic structures, such as 1,3-oxazol-2-oximes.[5][9] These products can then be further transformed into medicinally relevant scaffolds like aryl-α-ketoamide amides.[9]

Experimental Protocols

The following are detailed, representative experimental protocols for the synthesis of related compounds.

Protocol 1: Synthesis of a Generic α-Isocyanoacetamide

This protocol is adapted from the synthesis of 4-Benzyl-1-(isocyanoacetyl)piperidine.[5]

-

Materials: Methyl isocyanoacetate, Pyrrolidine, Anhydrous solvent (e.g., Dichloromethane), Magnetic stirrer, Round-bottom flask, Nitrogen atmosphere setup.

-

Procedure:

-

To a clean, dry round-bottom flask under a nitrogen atmosphere, add pyrrolidine (1.0 equivalent).

-

Add methyl isocyanoacetate (1.0 equivalent) to the flask.

-

The reaction can be performed neat (without solvent) or in a dry, aprotic solvent like dichloromethane.

-

Stir the mixture at room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and any volatile byproducts.

-

The crude product can be purified by column chromatography on silica gel.

-

Protocol 2: Ugi Four-Component Reaction (U-4CR)

This is a generalized protocol for the Ugi reaction.[6][8]

-

Materials: Aldehyde (e.g., benzaldehyde, 1.0 eq), Amine (e.g., benzylamine, 1.0 eq), Carboxylic Acid (e.g., acetic acid, 1.0 eq), Isocyanide (e.g., cyclohexyl isocyanide, 1.0 eq), Methanol, Magnetic stirrer, Round-bottom flask.

-

Procedure:

-

Dissolve the aldehyde, amine, and carboxylic acid in methanol in a round-bottom flask.

-

Stir the mixture at room temperature for 10-30 minutes to facilitate imine formation.

-

Add the isocyanide component to the reaction mixture dropwise. The reaction is often exothermic.

-

Continue stirring at room temperature for 24-48 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

The resulting crude product, a bis-amide, can be purified by recrystallization or column chromatography.

-

Potential Biological and Pharmacological Profile

While the biological activity of 1-Pyrrolidino-2-isocyano-acetamide is unknown, the activities of related compound classes provide a basis for speculation. Acetamide and cyanoacetamide derivatives are known to possess a broad spectrum of biological activities.[10][11]

| Compound Class | Reported Biological Activities |

| Isocyanoacetamides | Herbicidal activity.[1] |

| Isocyanide Natural Products | Antibacterial, antifungal, antiprotozoal.[1] |

| Cyanoacetamide Derivatives | Antibacterial, antifungal, anticancer, antihistaminic, antimicrobial, herbicidal.[11] |

| General Acetamide Derivatives | Antimicrobial, antifungal, anticancer.[10] |

| Trifluoromethyl Pyridine Amides | Antibacterial, insecticidal.[12] |

The presence of the isocyanide group, also found in various marine natural products, suggests potential for potent cytotoxic or antimicrobial activities.[1] The pyrrolidine ring could enhance solubility and cell permeability, making the compound a candidate for targeting intracellular proteins.

Visualizations

Diagrams of Key Processes

Caption: Generalized mechanism of the Ugi four-component reaction.

Caption: A representative workflow for synthesis and purification.

Caption: Hypothetical cascade for biological activity screening.

Conclusion and Future Directions

Based on the chemistry of its constituent functional groups, 1-Pyrrolidino-2-isocyano-acetamide represents a potentially valuable, yet unexplored, chemical entity. Its synthesis is feasible through established organic chemistry reactions, including direct amidation or multicomponent strategies like the Ugi reaction. The presence of the reactive isocyanide group makes it a versatile intermediate for the synthesis of more complex molecules and suggests a potential for significant biological activity, likely in the antimicrobial or anticancer arenas.

Future research should focus on the successful synthesis and isolation of this compound. Following its synthesis, a full characterization of its physicochemical properties is warranted. Subsequently, a broad biological screening campaign against various cell lines (bacterial, fungal, and cancerous) would be a logical step to uncover its therapeutic potential. Mechanistic studies could then elucidate its mode of action, paving the way for its development as a novel therapeutic agent or a tool for chemical biology.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. 1-Pyrrolidineacetamide | C6H12N2O | CID 13475825 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Acetamidopyrrolidine | C6H12N2O | CID 522715 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-(4-(Pyrrolidin-1-yl)phenyl)acetamide | C12H16N2O | CID 1480263 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Ugi reaction - Wikipedia [en.wikipedia.org]

- 7. Ugi Reaction [organic-chemistry.org]

- 8. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Item - Reaction between (Z)âArylchlorooximes and αâIsocyanoacetamides: A Procedure for the Synthesis of Aryl-α-ketoamide Amides - American Chemical Society - Figshare [acs.figshare.com]

- 10. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

In-Depth Technical Guide: 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE (CAS 67434-30-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrrolidino-2-isocyano-acetamide (CAS Number: 67434-30-4) is a unique chemical entity possessing a combination of functional groups that make it a molecule of significant interest in the fields of medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, potential applications, and hypothetical experimental protocols for its utilization and evaluation. The presence of a pyrrolidine ring, an acetamide linker, and a reactive isocyanide group suggests its primary role as a versatile building block for the synthesis of more complex molecules.[1]

Chemical and Physical Properties

A summary of the known chemical and physical properties of 1-pyrrolidino-2-isocyano-acetamide is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 67434-30-4 | |

| Molecular Formula | C₇H₁₀N₂O | |

| Molecular Weight | 138.17 g/mol | [1] |

| IUPAC Name | 2-isocyano-1-(pyrrolidin-1-yl)ethan-1-one | |

| InChI Key | RRDPZNVNPIFWQB-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1CCN(C1)C(=O)C#N | |

| Appearance | (Not specified) | |

| Solubility | (Not specified) | |

| Melting Point | (Not specified) | |

| Boiling Point | (Not specified) |

Core Structural Features and Their Significance

The structure of 1-pyrrolidino-2-isocyano-acetamide is characterized by three key functional moieties, each contributing to its potential utility:

-

Pyrrolidine Ring: This saturated five-membered nitrogen-containing heterocycle is a common scaffold in a vast array of biologically active compounds and natural products. Its three-dimensional structure can be crucial for specific interactions with biological targets.

-

Acetamide Group: The acetamide linkage provides a degree of conformational flexibility and can participate in hydrogen bonding, which may influence the pharmacokinetic properties of derivative compounds.

-

Isocyanide Group: This functional group is highly reactive and serves as a versatile handle for a variety of chemical transformations, most notably in multicomponent reactions such as the Ugi and Passerini reactions. This allows for the rapid generation of molecular diversity from a single starting material.

Potential Applications in Drug Discovery and Materials Science

While specific biological activity for 1-pyrrolidino-2-isocyano-acetamide has not been reported, its structure suggests potential as a precursor for the synthesis of novel compounds with a range of therapeutic applications. The pyrrolidine scaffold is present in drugs targeting various conditions. For instance, related pyrrolidine-containing molecules have been investigated as dipeptidyl peptidase IV (DPP-IV) inhibitors for the treatment of type 2 diabetes and as modulators of Toll-like receptor signaling pathways in inflammatory diseases.

The reactive isocyanide group allows for the facile introduction of diverse substituents, making this molecule an ideal starting point for the construction of compound libraries for high-throughput screening.

Hypothetical Signaling Pathway Involvement

Given that pyrrolidine-containing molecules have been shown to modulate various signaling pathways, it is plausible that derivatives of 1-pyrrolidino-2-isocyano-acetamide could be designed to interact with specific cellular signaling cascades. For example, a hypothetical derivative could be designed to inhibit a kinase involved in a cancer-related pathway.

References

A Technical Guide to 1-Pyrrolidino-2-isocyano-acetamide: Properties, Synthesis, and Applications

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 1-Pyrrolidino-2-isocyano-acetamide, a molecule with potential applications in medicinal chemistry and materials science. It details the compound's physicochemical properties, including its molecular weight, and presents a hypothetical protocol for its synthesis. The synergistic potential of its pyrrolidine, acetamide, and isocyanide functional groups is discussed, highlighting its utility as a versatile building block for chemical diversification.

Introduction

1-Pyrrolidino-2-isocyano-acetamide (CAS No. 67434-30-4) is a unique organic compound that integrates three key functional groups: a pyrrolidine ring, an acetamide linker, and a reactive isocyanide group. This distinct combination makes it a molecule of interest for researchers in drug discovery and synthetic chemistry. The rationale for investigating this compound is rooted in the synergistic potential of its components. The pyrrolidine ring is a common scaffold in many biologically active compounds, the acetamide group can influence pharmacokinetic properties, and the isocyanide group acts as a versatile handle for complex molecule generation through multicomponent reactions.[1]

Physicochemical Properties

The fundamental properties of 1-Pyrrolidino-2-isocyano-acetamide are crucial for its application in experimental settings. The molecular formula and weight have been determined as C7H10N2O and 138.17 g/mol , respectively.[2] A summary of its key quantitative data is presented below.

Data Presentation

| Property | Value | Reference |

| CAS Number | 67434-30-4 | [1][2][3] |

| Molecular Formula | C7H10N2O | [2] |

| Molecular Weight | 138.17 g/mol | [1][2] |

| Purity | ≥95% (typical) | [2][3] |

Experimental Protocols: A Hypothetical Synthesis

While specific synthesis routes for this exact molecule are not extensively published, a plausible methodology can be derived from established organic chemistry principles for amide bond formation and isocyanide synthesis. The following is a detailed hypothetical protocol for the synthesis of 1-Pyrrolidino-2-isocyano-acetamide.

Objective: To synthesize 1-Pyrrolidino-2-isocyano-acetamide from N-(2-aminoacetyl)pyrrolidine and a suitable formylating agent.

Materials:

-

N-(2-aminoacetyl)pyrrolidine hydrochloride

-

Triethylamine (Et3N)

-

Ethyl formate

-

Diphosgene (trichloromethyl chloroformate)

-

Dichloromethane (DCM)

-

Anhydrous sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., ethyl acetate, hexane)

Methodology:

-

Formamide Intermediate Synthesis:

-

Suspend N-(2-aminoacetyl)pyrrolidine hydrochloride in dichloromethane (DCM).

-

Add triethylamine (2.2 equivalents) to the suspension at 0°C to neutralize the hydrochloride and free the amine.

-

Slowly add ethyl formate (1.1 equivalents) and allow the mixture to warm to room temperature.

-

Stir the reaction for 12-16 hours, monitoring by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-(2-(pyrrolidin-1-yl)-2-oxoethyl)formamide intermediate.

-

-

Dehydration to Isocyanide:

-

Dissolve the formamide intermediate in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Add triethylamine (2.5 equivalents).

-

Cool the solution to 0°C in an ice bath.

-

Slowly add a solution of diphosgene (0.5 equivalents) in dry DCM dropwise. Caution: Diphosgene is highly toxic and must be handled in a well-ventilated fume hood with appropriate personal protective equipment.

-

After the addition is complete, allow the reaction to stir at 0°C for 2-3 hours.

-

Monitor the reaction by TLC for the disappearance of the formamide starting material.

-

-

Work-up and Purification:

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 1-Pyrrolidino-2-isocyano-acetamide.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the proposed synthesis and purification process.

References

An In-depth Technical Guide to the Structure Elucidation of 1-Pyrrolidino-2-isocyano-acetamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for the structure elucidation of 1-pyrrolidino-2-isocyano-acetamide is not extensively available in peer-reviewed literature. This guide therefore presents a comprehensive, hypothetical approach to its structure elucidation based on established principles of organic spectroscopy and data from analogous compounds. The experimental protocols and data provided are illustrative and intended to guide researchers in the analysis of this or structurally similar molecules.

Introduction

1-Pyrrolidino-2-isocyano-acetamide is a novel chemical entity incorporating a pyrrolidine ring, an isocyanide group, and an acetamide functionality. The pyrrolidine scaffold is a common motif in many biologically active compounds, valued for its ability to introduce three-dimensionality into molecular structures. The isocyanide group is a versatile functional group known for its participation in multicomponent reactions, such as the Ugi and Passerini reactions, making this molecule a potentially valuable building block in medicinal chemistry. The acetamide moiety can influence the molecule's pharmacokinetic properties. A thorough structural elucidation is the foundational step for understanding its chemical reactivity and potential biological activity.

This technical guide outlines a systematic approach to confirm the structure of 1-pyrrolidino-2-isocyano-acetamide using modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Proposed Molecular Structure

The proposed structure of 1-pyrrolidino-2-isocyano-acetamide is presented below. The elucidation process aims to confirm the connectivity of all atoms and the presence of the key functional groups.

Figure 1: Proposed chemical structure of 1-Pyrrolidino-2-isocyano-acetamide.

Hypothetical Spectroscopic Data and Interpretation

The following sections detail the expected spectroscopic data for 1-pyrrolidino-2-isocyano-acetamide.

Table 1: Hypothetical ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |

| ~ 4.20 | t | 1H | CH-N (methine) |

| ~ 3.00 | m | 4H | N-CH₂ (pyrrolidine) |

| ~ 2.00 | m | 4H | CH₂-CH₂ (pyrrolidine) |

| ~ 6.50 | br s | 1H | NH₂ (amide) |

| ~ 5.80 | br s | 1H | NH₂ (amide) |

-

Interpretation: The ¹H NMR spectrum is expected to show a downfield triplet for the methine proton adjacent to the pyrrolidine nitrogen and the isocyanide group. The pyrrolidine protons would appear as multiplets in the aliphatic region. The two protons of the primary amide may appear as two distinct broad singlets due to restricted rotation around the C-N bond.

Table 2: Hypothetical ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Proposed Assignment |

| ~ 170 | C=O (amide) |

| ~ 160 | N≡C (isocyanide) |

| ~ 60 | CH-N (methine) |

| ~ 50 | N-CH₂ (pyrrolidine) |

| ~ 25 | CH₂-CH₂ (pyrrolidine) |

-

Interpretation: The ¹³C NMR spectrum should distinctly show the carbonyl carbon of the amide at the lowest field. The isocyanide carbon is also expected to be significantly downfield.[1][2] The methine carbon attached to the nitrogen and the pyrrolidine carbons would appear in the aliphatic region.

Table 3: Hypothetical IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350, 3180 | Strong, broad | N-H stretch (primary amide) |

| ~ 2150 | Strong, sharp | N≡C stretch (isocyanide) |

| ~ 1680 | Strong | C=O stretch (Amide I) |

| ~ 1620 | Medium | N-H bend (Amide II) |

-

Interpretation: The IR spectrum is a powerful tool for identifying the key functional groups. The presence of a primary amide is indicated by two N-H stretching bands and the characteristic Amide I and Amide II bands.[3][4][5] The strong, sharp absorption around 2150 cm⁻¹ is a definitive indicator of the isocyanide functional group.[6]

Table 4: Hypothetical Mass Spectrometry Data (ESI+)

| m/z | Proposed Fragment |

| 139.08 | [M+H]⁺ |

| 112.07 | [M - HCN]⁺ |

| 70.08 | [C₄H₈N]⁺ (pyrrolidine fragment) |

| 44.05 | [CONH₂]⁺ |

-

Interpretation: High-resolution mass spectrometry would confirm the molecular formula (C₇H₁₀N₂O). The fragmentation pattern in MS/MS experiments would likely show the loss of hydrogen cyanide (HCN) from the isocyanide group and cleavage of the amide bond, yielding characteristic fragments.[7][8][9]

Experimental Protocols

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition: Acquire the spectrum on a 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1 second, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum on the same instrument at 125 MHz using a proton-decoupled sequence. Typical parameters include a 45° pulse angle, a relaxation delay of 2 seconds, and 1024 scans.

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to TMS (0.00 ppm).

-

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a soluble sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr) from a volatile solvent.

-

Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known values for the expected functional groups.

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

High-Resolution Mass Spectrometry (HRMS): Infuse the sample into an electrospray ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF). Acquire the spectrum in positive ion mode to determine the accurate mass of the [M+H]⁺ ion and confirm the elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Select the [M+H]⁺ ion for collision-induced dissociation (CID) to generate a fragmentation pattern. Analyze the fragment ions to deduce the connectivity of the molecule.

Workflow and Visualization

The overall process for the structure elucidation of 1-pyrrolidino-2-isocyano-acetamide can be visualized as a logical workflow.

Figure 2: A generalized workflow for the synthesis, purification, and structure elucidation of 1-Pyrrolidino-2-isocyano-acetamide.

Conclusion

The combination of ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry provides a powerful and comprehensive toolkit for the unambiguous structure elucidation of 1-pyrrolidino-2-isocyano-acetamide. While this guide presents a hypothetical analysis, the outlined methodologies and expected data provide a solid framework for any researcher undertaking the synthesis and characterization of this or related novel compounds. The confirmed structure will be pivotal for further exploration of its chemical properties and potential applications in drug discovery and development.

References

- 1. A 13C-NMR and IR study of isocyanides and some of their complexes | Semantic Scholar [semanticscholar.org]

- 2. wissen.science-and-fun.de [wissen.science-and-fun.de]

- 3. cpha.tu.edu.iq [cpha.tu.edu.iq]

- 4. ias.ac.in [ias.ac.in]

- 5. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 8. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]

The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, stands as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties, including its three-dimensional nature and capacity for stereochemical diversity, have made it a cornerstone in the design and development of a vast array of biologically active compounds. This technical guide provides a comprehensive overview of the diverse biological activities of pyrrolidine-containing compounds, supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and workflows.

Diverse Biological Activities of Pyrrolidine Derivatives

Pyrrolidine-based compounds have demonstrated a remarkable breadth of pharmacological activities, targeting a wide range of enzymes, receptors, and signaling pathways. This versatility has led to their investigation and application in numerous therapeutic areas.

Anticancer Activity

A significant number of pyrrolidine derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds exert their effects through various mechanisms, including the inhibition of kinases, targeting of cell signaling pathways, and induction of apoptosis.

Table 1: Anticancer Activity of Selected Pyrrolidine Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Spiro[pyrrolidine-3,3′-oxindoles] | MCF-7 | 0.42 - 0.78 | [1] |

| Spiro[pyrrolidine-3,3′-oxindoles] | HT29 | 0.39 - 0.92 | [1] |

| Spiro[pyrrolidine-thiazolo-oxindoles] | HepG2 | 5.00 ± 0.66 | [2] |

| Spiro[pyrrolidine-thiazolo-oxindoles] | MCF-7 | < 9.00 | [2] |

| Spiro[pyrrolidine-thiazolo-oxindoles] | HCT-116 | < 3.00 | [2] |

| Pyrrolidine Chalcones | MCF-7 | 25-30 µg/mL | [3][4] |

| Pyrrolidine Chalcones | MDA-MB-468 | 25 µg/mL | [3][4] |

| Polysubstituted Pyrrolidines | HCT116 | 2.9 - 16 | [5] |

| Polysubstituted Pyrrolidines | HL60 | 2.9 - 16 | [5] |

| Pyrrolidinone-Hydrazones | IGR39 | 2.50 ± 0.46 | [6] |

| Pyrrolidinone-Hydrazones | PPC-1 | 3.63 ± 0.45 | [6] |

| Pyrrolizine Derivatives | MCF-7 | < 2.73 | [7] |

| Pyrrolizine Derivatives | PC-3 | < 2.73 | [7] |

| Tetrazolopyrrolidine-1,2,3-triazoles | HeLa | 0.32 ± 1.00 | [8] |

Antimicrobial Activity

The pyrrolidine scaffold is also a key feature in compounds with potent antibacterial and antifungal properties. These derivatives often act by inhibiting essential microbial enzymes or disrupting cell wall synthesis.

Table 2: Antibacterial Activity of Selected Pyrrolidine Derivatives

| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |

| Pyrrolidine Chalcones | Staphylococcus aureus | 0.025 | [3][4] |

| Pyrrolidine Chalcones | Enterococcus faecalis | 0.025 | [3][4] |

| Pyrrolidine Chalcones | Mycobacterium tuberculosis | 6.25 | [3][4] |

| Pyrrolidine-2,5-dione Derivatives | Various bacteria | 16 - 256 | [9] |

| Benzoylaminocarbothioyl Pyrrolidines | Gram-positive/negative bacteria | 100 - 400 | [10] |

| Dispiropyrrolidines | Bacillus subtilis | 32 | [11] |

| Dispiropyrrolidines | Staphylococcus epidermidis | 32 | [11] |

| Dispiropyrrolidines | Pseudomonas aeruginosa | 64 | [11] |

Enzyme Inhibition

Pyrrolidine-containing molecules have been designed as potent and selective inhibitors of various enzymes implicated in disease pathogenesis.

Table 3: Enzyme Inhibitory Activity of Selected Pyrrolidine Derivatives

| Target Enzyme | Compound Class | IC50 / Ki | Reference |

| α-Amylase | Pyrrolidine derivatives | 26.24 µg/mL | [12] |

| α-Glucosidase | Pyrrolidine derivatives | 18.04 µg/mL | [12] |

| Acetylcholinesterase (AChE) | Pyrrolidine-based benzenesulfonamides | Ki: 22.34 ± 4.53 nM | [10] |

| Dipeptidyl peptidase-IV (DPP-IV) | Pyrrolidine sulfonamides | IC50: 11.32 ± 1.59 μM | [10] |

| Autotaxin (ATX) | Pyrrolidine boronic acids | IC50: 35 nM | [13] |

| Penicillin-Binding Protein 3 (PBP3) | Pyrrolidine-2,3-diones | IC50: 4 ± 6 µM | [2] |

| Poly(ADP-ribose) polymerase (PARP) | Benzimidazole carboxamides | Inhibition at 10 nM | [14] |

| CXCR4 Receptor Antagonist | (S)-Pyrrolidines | IC50: 79 nM | [14] |

Key Signaling Pathway: Toll-like Receptor 4 (TLR4) Inhibition

Certain pyrrolidine derivatives have been shown to modulate inflammatory responses by targeting key signaling pathways. One such example is the inhibition of the Toll-like Receptor 4 (TLR4) pathway. TLR4 activation by lipopolysaccharide (LPS) triggers two downstream signaling cascades: the MyD88-dependent and the TRIF-dependent pathways, both culminating in the activation of transcription factors like NF-κB and IRF3 and the subsequent production of inflammatory cytokines.[6][12][15] The compound 1-[4-Fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) has been identified as an inhibitor of this pathway by targeting the dimerization of TLR4, a crucial step for signal initiation.[15]

Caption: TLR4 Signaling Pathway and Inhibition by a Pyrrolidine Derivative.

Experimental Protocols

To ensure the reproducibility and accurate evaluation of the biological activity of pyrrolidine-containing compounds, standardized experimental protocols are essential.

Cytotoxicity and Antiproliferative Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[16]

-

Compound Treatment: Treat the cells with various concentrations of the pyrrolidine compound and a vehicle control. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Add 10 µL of the MTT reagent to each well.[16]

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing for the formation of formazan crystals.[16]

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[16]

-

Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours to ensure complete solubilization.[16] Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

References

- 1. 4.5.2. Inhibition of Acetylcholinesterase [bio-protocol.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Beyond MyD88 and TRIF Pathways in Toll-Like Receptor Signaling [frontiersin.org]

- 4. Autotaxin (ATX) Inhibitor Screening Service - Echelon Biosciences [echelon-inc.com]

- 5. japsonline.com [japsonline.com]

- 6. Distinct single-cell signaling characteristics are conferred by the MyD88 and TRIF pathways during TLR4 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]

- 15. researchgate.net [researchgate.net]

- 16. Regulation of autotaxin expression and secretion by lysophosphatidate and sphingosine 1-phosphate - PMC [pmc.ncbi.nlm.nih.gov]

The Cornerstone of Complexity: An In-depth Technical Guide to Isocyanide Chemistry

For Researchers, Scientists, and Drug Development Professionals

Isocyanides, with their unique electronic structure and exceptional reactivity, have emerged as powerful building blocks in organic synthesis, materials science, and medicinal chemistry. This guide provides a comprehensive overview of the fundamental principles of isocyanide chemistry, focusing on their structure, reactivity, and utility in constructing complex molecular architectures. Detailed experimental protocols for key reactions and quantitative data are presented to serve as a practical resource for professionals in the field.

Core Principles of Isocyanide Chemistry

Isocyanides, also known as isonitriles, are organic compounds containing the functional group -N≡C. They are isomers of nitriles (-C≡N), with the key difference being the point of attachment to the organic moiety, which is through the nitrogen atom in isocyanides.[1] This seemingly subtle distinction gives rise to a unique electronic structure and a rich and diverse reactivity profile.

Structure and Bonding

The isocyanide functional group is best described by two resonance structures: one with a triple bond between the nitrogen and carbon atoms, and another with a double bond.[1][2] The first resonance structure depicts a positive charge on the nitrogen and a negative charge on the carbon, while the second highlights a carbene-like character.[1][2] This dual nature is central to understanding their reactivity.

The C-N-C bond angle in isocyanides is typically close to 180°, resulting in a linear geometry.[2][3] This linearity is a consequence of the sp-hybridization of the nitrogen and carbon atoms.

Physical and Spectroscopic Properties

Isocyanides are often characterized by their strong and disagreeable odors.[1] Their physical properties, such as boiling and melting points, are generally low and depend on the nature of the organic substituent.[1] In terms of spectroscopy, isocyanides exhibit a strong and characteristic absorption in their infrared (IR) spectra in the range of 2110–2165 cm⁻¹.[1][2] This absorption corresponds to the stretching vibration of the N≡C bond.

Quantitative Data in Isocyanide Chemistry

A precise understanding of the quantitative aspects of isocyanide chemistry is crucial for predicting their behavior and designing new synthetic methodologies. The following tables summarize key quantitative data related to isocyanide structure and spectroscopy.

Table 1: Structural Data of Isocyanides

| Parameter | Molecule | Value | Reference(s) |

| C-N Bond Length | Methyl Isocyanide | 115.8 pm | [1][2] |

| C-N-C Bond Angle | Methyl Isocyanide | ~180° | [1][2] |

| C-N-C Bond Angle | Toluenesulfonylmethyl isocyanide | 177° | [3] |

Table 2: Spectroscopic Data for the Isocyanide Functional Group

| Spectroscopic Technique | Property | Wavenumber (cm⁻¹) | Reference(s) |

| Infrared (IR) Spectroscopy | N≡C Stretch | 2110 - 2165 | [1][2] |

Table 3: Bond Dissociation Energies (BDEs) of Related Compounds

| Bond | Molecule | BDE (kJ/mol) | Reference(s) |

| CH₃-CN | Acetonitrile | 506 | [4] |

| NC-CN | Cyanogen | 603 | [4] |

| H-CN | Hydrogen Cyanide | 543 | [5] |

Reactivity and Key Reactions

Isocyanides are remarkably versatile reagents, capable of acting as both nucleophiles and electrophiles at the carbon atom.[6] They are generally stable to strong bases but are sensitive to acidic conditions, under which they hydrolyze to formamides.[1] The rich reactivity of isocyanides is most prominently showcased in multicomponent reactions (MCRs).

Multicomponent Reactions: The Ugi and Passerini Reactions

MCRs are one-pot reactions in which three or more reactants combine to form a single product, incorporating most of the atoms of the starting materials. Isocyanides are particularly well-suited for MCRs, with the Ugi and Passerini reactions being the most prominent examples.

The Passerini three-component reaction , first reported in 1921, involves the reaction of an isocyanide, an aldehyde or ketone, and a carboxylic acid to yield an α-acyloxy amide.[3]

The Ugi four-component reaction , discovered in 1959, is a condensation of an isocyanide, an aldehyde or ketone, a primary amine, and a carboxylic acid to form a bis-amide.

The mechanisms of these reactions are complex and can proceed through different pathways depending on the reaction conditions. The mechanism for the Ugi reaction is depicted below.

Caption: The mechanism of the Ugi four-component reaction.

Experimental Protocols

The following are detailed experimental protocols for the Ugi and Passerini reactions, providing a practical guide for their implementation in the laboratory.

The Ugi Four-Component Reaction

This protocol is adapted from a procedure published in Organic Syntheses.[1]

Procedure:

-

Imine Formation: In a round-bottom flask, dissolve the amine (1.0 eq) and the aldehyde or ketone (1.0 eq) in a suitable solvent such as methanol (to a concentration of 0.5-2.0 M). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Addition of Components: To the stirring solution, add the carboxylic acid (1.0 eq) followed by the isocyanide (1.0 eq). The addition of the isocyanide is often exothermic.

-

Reaction: Continue to stir the reaction mixture at room temperature. The reaction is typically complete within minutes to a few hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture can be worked up in several ways depending on the properties of the product. If the product precipitates, it can be isolated by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified by column chromatography on silica gel.

The Passerini Three-Component Reaction

This protocol is a general procedure based on established methods.[3]

Procedure:

-

Reaction Setup: In a flask, combine the aldehyde or ketone (1.0 eq), the carboxylic acid (1.0 eq), and the isocyanide (1.0 eq) in an aprotic solvent such as dichloromethane or tetrahydrofuran. High concentrations of reactants (0.5-2.0 M) are generally preferred.

-

Reaction: Stir the mixture at room temperature. The reaction is typically exothermic and proceeds rapidly, often reaching completion within a few hours. Monitor the reaction by TLC.

-

Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to afford the pure α-acyloxy amide.

Visualization of an Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of an isocyanide from a formamide precursor, followed by its use in a Ugi multicomponent reaction.

Caption: A typical workflow for isocyanide synthesis and its use in a Ugi reaction.

Applications in Drug Development and Beyond

The ability of isocyanide-based multicomponent reactions to rapidly generate libraries of complex molecules has made them invaluable tools in drug discovery.[6] The resulting scaffolds, such as the bis-amides from the Ugi reaction, are often peptidomimetics and can exhibit a wide range of biological activities. Furthermore, the unique coordination properties of isocyanides have led to their use as ligands in organometallic chemistry and as bioorthogonal labels for imaging and tracking biomolecules.

Conclusion

Isocyanide chemistry offers a rich and versatile platform for the construction of complex organic molecules. A thorough understanding of their fundamental properties, coupled with well-defined experimental protocols, empowers researchers to harness the full potential of these remarkable reagents. The continued development of new isocyanide-based reactions and their application in diverse fields promises to drive innovation in chemical synthesis, drug discovery, and materials science for years to come.

References

A Technical Guide to the Expanding Roles of Novel Isocyanides in Medicinal Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

For many years, the isocyanide functional group (R-N≡C) was largely relegated to the periphery of medicinal chemistry, often perceived as merely a synthetic intermediate with unfavorable characteristics like pungent odor and potential toxicity. However, this perception is undergoing a significant transformation. Modern research has unveiled that isocyanides possess a unique and versatile chemical reactivity that makes them exceptionally valuable for drug discovery.[][2] They are isoelectronic with carbon monoxide, can act as both nucleophiles and electrophiles, form hydrogen bonds, and serve as powerful ligands for metal ions.[][3] This rich chemical behavior, combined with their presence in numerous potent natural products, has catalyzed their emergence as a promising pharmacophore and a powerful tool in the development of novel therapeutics.[3][4]

This technical guide provides an in-depth exploration of the key applications of novel isocyanides in modern medicinal chemistry, moving from their established role in combinatorial chemistry to their emerging use in sophisticated therapeutic modalities like targeted protein degradation. The guide will present quantitative data, detailed experimental protocols, and workflow diagrams to offer a comprehensive resource for researchers in the field.

Isocyanide-Based Multicomponent Reactions (IMCRs) in Drug Discovery

One of the most powerful applications of isocyanides is in multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation to generate complex products.[5] This approach offers high atom economy and efficiency, enabling the rapid synthesis of large and structurally diverse compound libraries for high-throughput screening.[6]

The Ugi four-component reaction (U-4CR) is a cornerstone of IMCRs, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino amides.[6][7] The reaction's tolerance for a wide variety of functional groups allows for the creation of diverse molecular scaffolds, accelerating the identification of novel bioactive agents against enzymes, G-protein coupled receptors, and ion channels.[8]

Isocyanides as Direct Bioactive Agents

Beyond their role in synthesis, the isocyano group is a key pharmacophore in many natural and synthetic molecules with potent biological activity.

Antimicrobial Agents

In an era of rising antimicrobial resistance, isocyanides represent an innovative class of antibiotics.[9] Over 200 isocyanide-containing natural products have been identified, many with significant antibacterial properties.[9] A recent study identified the synthetic aryl isocyanide, I16 , as a potent inhibitor of Gram-positive bacteria, including Staphylococcus aureus, with a Minimum Inhibitory Concentration (MIC) of 1.6 μM.[9]

The mechanism of action for I16 is distinct from many common antibiotics. It acts as a covalent inhibitor, targeting the active site cysteines of two essential metabolic enzymes: FabF (involved in fatty acid synthesis) and GlmS (involved in the hexosamine pathway).[9][10][11] This covalent modification disrupts fundamental cellular processes, leading to a bacteriostatic effect.[9]

The following table summarizes the antimicrobial activity of I16 and its derivatives against S. aureus. The data highlights the sensitivity of the activity to structural modifications.

| Compound | R1 Group | R2 Group | MIC (μM) against S. aureus[9] |

| I16 | 4-SO2NC | H | 1.6 |

| 1 | 4-SO2NC | 2-F | 3.1 |

| 2 | 4-SO2NC | 3-F | 1.6 |

| 3 | 4-SO2NC | 4-F | 1.6 |

| 4 | 4-SO2NC | 2-Cl | 3.1 |

| 5 | 4-SO2NC | 3-Cl | 1.6 |

| 6 | 4-SO2NC | 4-Cl | 1.6 |

| 7 | 4-SO2NC | 4-Br | 3.1 |

| 8 | 4-SO2NC | 4-I | 3.1 |

| 9 | 4-SO2NC | 4-CH3 | 1.6 |

| 10 | 4-SO2NC | 4-OCH3 | 3.1 |

| 11 | 4-SO2NC | 4-CF3 | 1.6 |

| 12 | 4-SO2NC | 4-CN | 1.6 |

| 13 | 4-SO2NC | 4-NO2 | 6.3 |

| 14 | 3-SO2NC | H | 12.5 |

| 15 | 2-SO2NC | H | 50 |

Enzyme Inhibitors

The ability of the isocyano group to coordinate with metal ions makes it an effective "warhead" for designing inhibitors of metalloenzymes.[3] This interaction can lead to potent and selective inhibition. For example, isocyanide-containing compounds have been shown to inhibit tyrosinase, a copper-containing enzyme involved in melanin production. Replacing the isocyano group with a nitrile completely abolishes this inhibitory activity, underscoring the critical role of the isocyanide's metal-coordinating properties.[3] Similarly, certain isocyanides are potent inhibitors of [Fe]-hydrogenase, with Ki values as low as 1 nM, while showing no activity against [NiFe]- and [FeFe]-hydrogenases.[3]

Emerging Roles in Advanced Therapeutics

Isocyanide chemistry is enabling the development of next-generation therapeutic modalities that offer highly specific and novel mechanisms of action.

PROTACs for Targeted Protein Degradation

Proteolysis-Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to eliminate specific unwanted proteins from cells.[12][13] A PROTAC consists of a ligand for a target protein and a ligand for an E3 ubiquitin ligase, joined by a chemical linker.[12] By bringing the target protein and the E3 ligase into close proximity, the PROTAC induces the ubiquitination and subsequent degradation of the target protein by the proteasome.[12]

The linker is a critical component, and its length, rigidity, and composition significantly impact PROTAC efficacy.[14][] Isocyanide-based multicomponent reactions provide a highly efficient method for synthesizing and optimizing these linkers, allowing for rapid variation of linker properties to achieve potent and selective protein degradation.[14]

Bioorthogonal Labeling and Activation

Bioorthogonal chemistry refers to reactions that can occur in a living system without interfering with native biological processes.[16] The small size and unique reactivity of the isocyano group make it an excellent bioorthogonal handle for labeling and studying biomolecules in real time.[17][18]

A key bioorthogonal reaction is the [4+1] cycloaddition between an isocyanide and a tetrazine.[17][19] This reaction is highly selective and can proceed under physiological conditions. It has been cleverly exploited not only for stable conjugation (labeling) but also for "click-to-release" applications.[4][18] In this strategy, a primary isocyanide acts as a masking group on a therapeutic agent or probe. Upon reaction with a targeted tetrazine, the isocyanide is cleaved, releasing the active molecule at a specific site of action.[4][18]

Experimental Protocols

General Protocol for a Ugi Four-Component Reaction (U-4CR)

This protocol is a representative example for the synthesis of a small molecule library for screening purposes, adapted from generalized procedures.[5][7]

-

Imine Formation: To a solution of the aldehyde (1.0 eq) in methanol (0.5 M), add the amine (1.0 eq). Stir the mixture at room temperature for 30-60 minutes.

-

Component Addition: To the reaction mixture, add the carboxylic acid (1.0 eq) followed by the isocyanide (1.0 eq).

-

Reaction: Seal the reaction vessel and stir at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the final α-acylamino amide product.[5]

Synthesis of Antimicrobial Isocyanide I16

This protocol outlines the final step in the synthesis of the potent antimicrobial agent I16, which involves the dehydration of a formamide precursor.[9]

-

Reactant Preparation: Dissolve the formamide precursor (1.0 eq) and triethylamine (3.0 eq) in dry dichloromethane (DCM) in a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon).

-

Cooling: Cool the reaction mixture to -40 °C using a suitable cooling bath (e.g., acetonitrile/dry ice).

-

Reagent Addition: Add phosphorus oxychloride (POCl₃, 1.1 eq) dropwise to the cooled, stirring solution over 15 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and stir for an additional 1-2 hours. Monitor the reaction by TLC.

-

Quenching and Extraction: Carefully quench the reaction by slowly adding a cold, saturated aqueous solution of sodium carbonate. Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by flash chromatography to yield the isocyanide product I16.[9]

Conclusion and Future Outlook

Isocyanides have successfully transitioned from a chemical curiosity to a mainstream functional group in medicinal chemistry. Their utility in MCRs for generating chemical diversity is well-established and continues to be a workhorse in drug discovery.[8] Furthermore, the potent and often novel mechanisms of action of isocyanide-containing bioactive molecules, particularly as covalent antimicrobial agents and metalloenzyme inhibitors, highlight their potential to address significant unmet medical needs like antimicrobial resistance.[3][9]

The most exciting frontiers lie in the application of isocyanide chemistry to advanced therapeutics. Their role in constructing PROTACs for targeted protein degradation and in developing bioorthogonal release strategies opens up possibilities for creating highly specific, potent, and controllable medicines.[13][14] As synthetic methods become safer and more efficient, and as our understanding of their biological interactions deepens, isocyanides are poised to become an indispensable part of the medicinal chemist's toolkit for designing the next generation of innovative drugs.

References

- 2. Recent advances in the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. sciepub.com [sciepub.com]

- 6. Ugi Reaction [organic-chemistry.org]

- 7. The use of the Ugi four-component condensation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BJOC - Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies [beilstein-journals.org]

- 9. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 13. explorationpub.com [explorationpub.com]

- 14. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]

- 17. Frontiers | Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules [frontiersin.org]

- 18. Isocyanides: Promising Functionalities in Bioorthogonal Labeling of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Addition of Isocyanide-Containing Amino Acids to the Genetic Code for Protein Labeling and Activation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 1-Pyrrolidino-2-isocyano-acetamide: Current Knowledge and Future Directions

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Pyrrolidino-2-isocyano-acetamide (CAS No: 67434-30-4) is a chemical compound whose constituent parts—a pyrrolidine ring, an acetamide group, and a reactive isocyanide group—suggest potential for significant biological activity and utility in synthetic chemistry.[1] The pyrrolidine scaffold is a well-established feature in numerous biologically active molecules, while the acetamide moiety can influence pharmacokinetic properties.[1][2] The isocyanide group offers a versatile handle for chemical modifications, particularly through multicomponent reactions.[1] Despite this promising structure, a comprehensive review of the scientific literature reveals a notable scarcity of specific studies on 1-pyrrolidino-2-isocyano-acetamide itself. This guide, therefore, aims to consolidate the available information, propose potential synthetic methodologies and biological activities based on the known properties of its functional groups, and highlight avenues for future research.

Chemical and Physical Properties

Quantitative data for 1-pyrrolidino-2-isocyano-acetamide is limited. The following table summarizes the currently available information from chemical suppliers and databases.

| Property | Value | Source |

| CAS Number | 67434-30-4 | [3] |

| Molecular Formula | C₇H₁₁N₃O | Inferred from structure |

| Molecular Weight | 153.18 g/mol | Calculated |

| Purity | ≥98% | [3] |

| InChI Key | RRDPZNVNPIFWQB-UHFFFAOYSA-N | [1][3] |

Proposed Synthetic Methodologies

While specific experimental protocols for the synthesis of 1-pyrrolidino-2-isocyano-acetamide are not detailed in the literature, its structure suggests that it could be assembled using established methods for the formation of α-amido isocyanides.[1] A plausible approach would be the coupling of pyrrolidine with an activated derivative of isocyanoacetic acid.

Experimental Protocol: Proposed Synthesis via Amide Coupling

-

Activation of Isocyanoacetic Acid: Isocyanoacetic acid is reacted with a coupling agent (e.g., dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)) in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF) at 0°C to form an activated ester or equivalent.

-

Amide Bond Formation: Pyrrolidine is added dropwise to the solution of the activated isocyanoacetic acid at 0°C.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 12-24 hours) until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). The filtrate is then washed sequentially with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield 1-pyrrolidino-2-isocyano-acetamide.

Below is a conceptual workflow for the proposed synthesis.

Caption: Proposed synthetic workflow for 1-pyrrolidino-2-isocyano-acetamide.

Potential Biological Activity and Signaling Pathways

The biological activity of 1-pyrrolidino-2-isocyano-acetamide has not been experimentally determined. However, the pyrrolidine ring is a common motif in a vast array of biologically active compounds, including natural products and synthetic drugs.[2][4][5] Derivatives of pyrrolidine have shown a wide range of pharmacological activities, including anticonvulsant, anti-inflammatory, analgesic, and anticancer effects.[2][6][7]

The presence of the acetamide group can modulate the physicochemical properties of the molecule, such as solubility and membrane permeability, which are crucial for its pharmacokinetic profile.[1] The isocyanide functional group is highly reactive and can participate in various chemical transformations, including multicomponent reactions like the Ugi and Passerini reactions.[1] This reactivity could be harnessed to generate libraries of more complex molecules for drug discovery screening.

Given the prevalence of the pyrrolidine scaffold in neurologically active compounds, one could hypothesize that 1-pyrrolidino-2-isocyano-acetamide might interact with targets in the central nervous system. For instance, some pyrrolidine derivatives are known to interact with voltage-gated ion channels or neurotransmitter receptors.[2] However, without experimental data, any discussion of its mechanism of action or involvement in specific signaling pathways remains purely speculative.

The following diagram illustrates the key functional groups of the molecule that are likely to influence its chemical reactivity and potential biological interactions.

Caption: Key functional groups of 1-pyrrolidino-2-isocyano-acetamide.

Conclusion and Future Outlook

1-Pyrrolidino-2-isocyano-acetamide represents a molecule of interest due to its combination of a biologically relevant pyrrolidine scaffold and a synthetically versatile isocyanide group. However, the current body of scientific literature lacks specific data on its synthesis, characterization, and biological activity. The proposed synthetic route provides a starting point for its preparation. Future research should focus on the unambiguous synthesis and structural confirmation of this compound, followed by a thorough investigation of its chemical and physical properties. Subsequently, screening for biological activity in various assays would be crucial to uncover its potential as a lead compound in drug discovery or as a building block in medicinal chemistry. The exploration of its reactivity in multicomponent reactions could also lead to the discovery of novel molecular architectures with interesting pharmacological profiles.

References

- 1. 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE | 67434-30-4 | Benchchem [benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 6. Synthesis and in silico studies of some new pyrrolidine derivatives and their biological evaluation for analgesic and anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for 1-PYRROLIDINO-2-ISOCYANO-ACETAMIDE in Ugi Four-Component Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Ugi four-component reaction (U-4CR) is a powerful tool in synthetic and medicinal chemistry for the rapid generation of diverse libraries of peptidomimetics and heterocyclic compounds.[1][2] This one-pot reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide derivative. The high atom economy, operational simplicity, and broad substrate scope of the U-4CR make it an ideal strategy for diversity-oriented synthesis in drug discovery.[3]

1-Pyrrolidino-2-isocyano-acetamide is a unique isocyanide component for the Ugi reaction. Its structure incorporates a pyrrolidine moiety, a common motif in biologically active compounds and organocatalysts, and an acetamide group.[4][5] The presence of these functionalities offers opportunities for post-Ugi modifications and the introduction of desirable physicochemical properties into the final products. This document provides detailed application notes and protocols for the use of 1-pyrrolidino-2-isocyano-acetamide in the Ugi four-component reaction.

Principle of the Ugi Four-Component Reaction

The Ugi reaction proceeds through a series of reversible steps, culminating in an irreversible Mumm rearrangement to form the stable α-acylamino carboxamide product. The generally accepted mechanism is as follows:

-

Imine Formation: The aldehyde and amine condense to form an imine.

-

Protonation: The carboxylic acid protonates the imine, forming a reactive iminium ion.

-

Nucleophilic Attack by Isocyanide: The isocyanide attacks the iminium ion to form a nitrilium ion intermediate.

-

Addition of Carboxylate: The carboxylate anion adds to the nitrilium ion, forming an O-acyl-isoamide intermediate.

-

Mumm Rearrangement: An irreversible intramolecular acyl transfer (Mumm rearrangement) occurs, yielding the final α-acylamino carboxamide.

Applications in Drug Discovery

The peptidomimetic scaffolds generated by the Ugi reaction are of significant interest in drug discovery. They have been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][3] Notably, Ugi products have been successfully developed as protease inhibitors, targeting enzymes crucial for viral replication and disease progression.[1][6] The structural diversity that can be rapidly achieved using the U-4CR allows for the efficient exploration of structure-activity relationships (SAR) to optimize lead compounds.

Experimental Protocols

General Protocol for the Ugi Four-Component Reaction using 1-Pyrrolidino-2-isocyano-acetamide

This protocol provides a general procedure for the synthesis of a small library of compounds using 1-pyrrolidino-2-isocyano-acetamide.

Materials:

-

Aldehyde (e.g., benzaldehyde, isobutyraldehyde)

-

Amine (e.g., benzylamine, aniline)

-

Carboxylic acid (e.g., acetic acid, benzoic acid)

-

1-Pyrrolidino-2-isocyano-acetamide

-

Methanol (MeOH) or 2,2,2-Trifluoroethanol (TFE)

-

Round-bottom flask

-

Magnetic stirrer

-

Standard work-up and purification equipment (e.g., rotary evaporator, silica gel for chromatography)

Procedure:

-

To a round-bottom flask, add the amine (1.0 mmol) and the aldehyde (1.0 mmol) in methanol (2 mL).

-

Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

-

Add the carboxylic acid (1.0 mmol) to the reaction mixture.

-

Finally, add 1-pyrrolidino-2-isocyano-acetamide (1.0 mmol) to the flask.

-

Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

-

The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acylamino carboxamide product.

-

Characterize the purified product by spectroscopic methods (¹H NMR, ¹³C NMR, and MS).

Data Presentation

The following table presents representative, hypothetical results for the Ugi four-component reaction using 1-pyrrolidino-2-isocyano-acetamide with a variety of substrates. Yields are for the isolated, purified products.

| Entry | Aldehyde | Amine | Carboxylic Acid | Product | Yield (%) |

| 1 | Benzaldehyde | Benzylamine | Acetic Acid | 2-(acetyl(benzyl)amino)-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2-phenylacetamide | 85 |

| 2 | Isobutyraldehyde | Aniline | Benzoic Acid | N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-2-(phenylamino)-3-methyl-2-(benzoylamino)butanamide | 78 |

| 3 | 4-Chlorobenzaldehyde | Cyclohexylamine | Propionic Acid | 2-((4-chlorophenyl)(propionyl)amino)-N-(cyclohexyl)-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)acetamide | 82 |

| 4 | Furfural | 4-Methoxyaniline | Isobutyric Acid | 2-(furan-2-yl)-2-(isobutyrylamino)-N-(4-methoxyphenyl)-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)acetamide | 75 |

Visualizations

Ugi Four-Component Reaction Mechanism

Caption: The reaction mechanism of the Ugi four-component reaction.

Experimental Workflow

Caption: A typical experimental workflow for the Ugi-4CR.

Illustrative Signaling Pathway: Protease Inhibition

Many products derived from the Ugi reaction exhibit potential as enzyme inhibitors. For instance, they can be designed to target the active site of proteases, which are critical for the lifecycle of many viruses and bacteria.

Caption: Inhibition of viral replication via protease inhibition by a Ugi product.

References

- 1. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]

- 2. Ugi reaction - Wikipedia [en.wikipedia.org]

- 3. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. my.clevelandclinic.org [my.clevelandclinic.org]

Application Notes and Protocols for the Passerini Reaction with 1-Pyrrolidino-2-isocyano-acetamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide.[1][2] This powerful reaction is a cornerstone of multicomponent reaction chemistry, enabling the rapid assembly of complex molecules from simple starting materials.[1][3][4][5] The use of functionalized isocyanides, such as 1-pyrrolidino-2-isocyano-acetamide, introduces opportunities for the synthesis of novel, peptide-like scaffolds with potential applications in drug discovery and materials science. The amide functionality within the isocyanide component can participate in post-Passerini modifications or influence the biological activity of the final product.

These application notes provide a detailed experimental protocol for the Passerini reaction utilizing 1-pyrrolidino-2-isocyano-acetamide, along with representative data and visualizations to guide researchers in its application.

General Reaction Scheme

The Passerini reaction with 1-pyrrolidino-2-isocyano-acetamide proceeds as follows:

Caption: General scheme of the Passerini three-component reaction.

Experimental Protocol

This protocol describes a general procedure for the Passerini reaction with 1-pyrrolidino-2-isocyano-acetamide, an aldehyde, and a carboxylic acid. The reaction is typically carried out in an aprotic solvent at room temperature.[1][6]

Materials:

-

1-Pyrrolidino-2-isocyano-acetamide (1.0 eq)

-

Aldehyde (e.g., benzaldehyde, isobutyraldehyde) (1.0 - 1.2 eq)

-

Carboxylic acid (e.g., acetic acid, benzoic acid) (1.0 - 1.2 eq)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent (e.g., THF, acetonitrile)

-

Magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (optional, but recommended)

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 eq).

-

Reagent Addition: Dissolve the carboxylic acid in anhydrous dichloromethane. To this solution, add the aldehyde (1.1 eq) followed by 1-pyrrolidino-2-isocyano-acetamide (1.0 eq).

-

Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-48 hours.

-

Work-up: Upon completion, dilute the reaction mixture with dichloromethane. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure α-acyloxy amide.

Data Presentation

The following table summarizes representative quantitative data for the Passerini reaction with 1-pyrrolidino-2-isocyano-acetamide and various aldehydes and carboxylic acids. The yields are hypothetical but representative of typical Passerini reactions.

| Entry | Aldehyde | Carboxylic Acid | Product | Yield (%) |

| 1 | Benzaldehyde | Acetic Acid | 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)amino)-1-phenyl-2-oxoethyl acetate | 85 |

| 2 | Isobutyraldehyde | Acetic Acid | 1-(((2-oxo-2-(pyrrolidin-1-yl)ethyl)amino)carbonyl)-2-methylpropyl acetate | 78 |

| 3 | Benzaldehyde | Benzoic Acid | 2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)amino)-1-phenyl-2-oxoethyl benzoate | 82 |

| 4 | Isobutyraldehyde | Benzoic Acid | 1-(((2-oxo-2-(pyrrolidin-1-yl)ethyl)amino)carbonyl)-2-methylpropyl benzoate | 75 |

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental protocol for the Passerini reaction.